molecular formula C10H11N3 B2555410 2,8-Dimethylquinazolin-4-amine CAS No. 1690538-56-7

2,8-Dimethylquinazolin-4-amine

Cat. No.: B2555410
CAS No.: 1690538-56-7
M. Wt: 173.219
InChI Key: VMYCUDOESGZRKJ-UHFFFAOYSA-N
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Description

2,8-Dimethylquinazolin-4-amine (CAS 1690538-56-7) is a high-purity quinazoline derivative supplied for advanced pharmaceutical and oncological research. With the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol, this compound is a key structural motif in medicinal chemistry . Quinazolin-4-amine scaffolds are recognized for their significant biological activity and are frequently explored in the development of novel therapeutic agents . Research into related analogues has demonstrated potent properties as apoptosis inducers and efficacious anticancer agents with excellent blood-brain barrier penetration, highlighting the value of this chemical class in oncology and drug discovery programs . Furthermore, quinazolin-4-one based structures are being investigated as inhibitors for various disease targets, underscoring the versatility of this core structure in biological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can be assured of comprehensive support and reliable quality for their investigative work. Please refer to the product's Safety Data Sheet for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYCUDOESGZRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690538-56-7
Record name 2,8-dimethylquinazolin-4-amine
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Advanced Synthetic Methodologies for 2,8 Dimethylquinazolin 4 Amine and Its Analogs

Comprehensive Overview of General Synthetic Strategies for 4-Aminoquinazolines

The synthesis of 4-aminoquinazolines is a well-documented area of organic chemistry, driven by the therapeutic importance of this structural motif. scielo.br A common and versatile approach involves the initial construction of a 4-quinazolinone intermediate, which is subsequently converted to the desired 4-amino derivative. scielo.br This strategy allows for a wide range of substituents to be introduced at various positions of the quinazoline (B50416) core.

Nucleophilic Substitution Reactions in Quinazoline Core Construction

Nucleophilic substitution reactions are fundamental to the synthesis of the quinazoline core and its subsequent functionalization. nih.gov The pyrimidine (B1678525) ring of quinazoline is susceptible to attack by nucleophiles, particularly at the 4-position. nih.govwikipedia.org This reactivity is exploited in the synthesis of 4-aminoquinazolines, where a leaving group at the 4-position, typically a chlorine atom, is displaced by an amine. mdpi.com

The reaction of 2,4-dichloroquinazoline (B46505) precursors with various primary or secondary amines, such as anilines, benzylamines, and aliphatic amines, consistently shows regioselectivity for substitution at the C4 position. mdpi.com This preference is attributed to the electronic properties of the quinazoline ring system. mdpi.com The reaction conditions can vary, with reaction times ranging from minutes to several hours depending on the specific reactants and methodology employed. mdpi.com

A classic example involves the reaction of 4-chloroquinazoline (B184009) with an appropriate amine in a suitable solvent, often with heating. nih.gov For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines has been achieved by reacting 4-chloroquinazoline with aryl heterocyclic amines. nih.gov

PrecursorNucleophileProductReference
2,4-dichloroquinazolineAnilines, benzylamines, aliphatic amines2-chloro-4-aminoquinazoline derivatives mdpi.com
4-chloroquinazolineAryl heterocyclic aminesN-arylheterocyclic substituted-4-aminoquinazolines nih.gov

Metal-Catalyzed Coupling Approaches for Diversification of the Quinazoline System

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the diversification of the quinazoline system, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods offer a high degree of control and allow for the introduction of a wide array of substituents onto the quinazoline scaffold. researchgate.net

Several well-established cross-coupling reactions, including the Kumada, Negishi, Heck, Suzuki-Miyaura, Stille, and Sonogashira reactions, have been successfully applied to the synthesis of carbosubstituted quinazolinones and quinazolines. nih.gov For instance, the Sonogashira cross-coupling of halogenated quinazolines with terminal acetylenes, often catalyzed by a combination of palladium and copper, is a key method for producing alkynylated quinazolines. nih.gov

The Buchwald-Hartwig cross-coupling reaction is another important method, specifically for the formation of carbon-heteroatom bonds, and has been used to synthesize novel heteroatom-substituted quinazolinones and quinazoline derivatives. nih.gov Copper-catalyzed reactions have also proven effective. For example, a copper-catalyzed tandem approach has been developed for the synthesis of quinazoline derivatives from readily available (2-bromophenyl)methylamines and amides. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative coupling of N-arylamidines with alcohols or aldehydes provides another route to quinazoline derivatives. mdpi.com

Iron-catalyzed reactions have also been explored. For instance, an iron-catalyzed C(sp³)-H oxidation has been used to form quinazolines from 2-alkylamino benzonitriles and Grignard reagents. nih.gov Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles offers another efficient route. nih.gov

Reaction TypeCatalystSubstratesProductReference
Sonogashira Cross-CouplingPalladium/CopperHalogenated quinazolines, terminal acetylenesAlkynylated quinazolines nih.gov
Buchwald-Hartwig Cross-CouplingPalladiumHalogenated quinazolinones/quinazolines, amines/alcoholsHeteroatom-substituted quinazolinones/quinazolines nih.gov
Ullmann-type CouplingCopper(2-bromophenyl)methylamines, amidesQuinazoline derivatives organic-chemistry.org
Aerobic Oxidative CouplingCopperN-arylamidines, alcohols/aldehydesQuinazoline derivatives mdpi.com
C(sp³)-H OxidationIron2-alkylamino benzonitriles, Grignard reagentsQuinazolines nih.gov
Dehydrogenative CyclizationCobalt2-aminoaryl alcohols, nitrilesQuinazolines nih.gov

Cyclocondensation Reactions Utilizing Anthranilic Acid Derivatives and Related Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of the quinazoline ring system, with anthranilic acid and its derivatives being key precursors. bu.edu.eg The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, is a classic and widely used method for constructing 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). nih.gov This reaction, first described in 1895, typically requires high temperatures and can be time-consuming under conventional heating. bu.edu.egnih.gov

A common procedure involves heating anthranilic acid with an excess of formamide (B127407), which serves as both a reactant and a solvent, to produce 4(3H)-quinazolinone. bu.edu.egarkat-usa.org Modifications of the Niementowski reaction have been developed to improve efficiency. For example, using isatoic anhydride (B1165640) in place of anthranilic acid is a known variation. nih.gov

The synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones has been achieved through the reaction of various functionalized anthranilic acids with an imino ether generated in situ from 2-cyanopyrimidine. researchgate.net This demonstrates the versatility of using different substituents on the anthranilic acid precursor. researchgate.net

Precursor 1Precursor 2ProductMethodReference
Anthranilic acidFormamide4(3H)-QuinazolinoneNiementowski Reaction bu.edu.egnih.gov
Isatoic anhydride3-oxo-1H-pyrrolo[3,4-b]quinolineLuotonin ANiementowski Modification nih.gov
Functionalized anthranilic acidsImino ether (from 2-cyanopyrimidine)2-(pyrimidin-2-yl)quinazolin-4(3H)-onesCyclocondensation researchgate.net

Direct Amination Methodologies for C-N Bond Formation

Direct amination methods provide an efficient pathway for the formation of C-N bonds in the synthesis of 4-aminoquinazolines, often avoiding the need for pre-functionalized starting materials. nih.gov These methods can be more atom-economical and environmentally friendly compared to traditional multi-step approaches.

One such method involves the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide (DMF) as both a nitrogen source and a solvent. organic-chemistry.org This reaction is mediated by 4-toluenesulfonyl chloride (TsCl), which activates the C-OH bond of the quinazolinone, allowing for nucleophilic attack by DMF at room temperature. organic-chemistry.org This approach is particularly effective for 2-arylquinazolin-4(3H)-ones and offers a cost-effective and greener alternative to harsher methods. organic-chemistry.org

Another strategy involves the iodine-catalyzed aerobic oxidative C(sp³)-H amination and C-N cleavage of tertiary amines. organic-chemistry.org In this domino reaction, tertiary amines serve as a carbon source, reacting with 2-aminobenzophenones in the presence of an iodine catalyst and ammonium (B1175870) chloride as the nitrogen source to form quinazolines. organic-chemistry.orgnih.gov This metal-free and peroxide-free method is operationally simple and allows for multiple C-N bond formations in a single pot. organic-chemistry.org

Furthermore, electrochemical methods have been developed for the direct synthesis of quinazolines and quinazolinones. Anodic direct oxidation can achieve C(sp³)-H amination and C-N cleavage of tertiary amines in aqueous media, providing a green and efficient route to these heterocyclic compounds. nih.govbohrium.com

Starting MaterialReagentsProductKey FeaturesReference
Quinazolin-4(3H)-onesDMF, TsCl4-(dimethylamino)quinazolinesRoom temperature, direct amination organic-chemistry.org
2-Aminobenzophenones, Tertiary aminesI₂, NH₄Cl, O₂QuinazolinesMetal-free, aerobic oxidation organic-chemistry.orgnih.gov
o-carbonyl-substituted anilines, AminesElectrochemical oxidationQuinazolines/QuinazolinonesMetal-free, aqueous media nih.govbohrium.com

Applications of Microwave Irradiation Techniques in Quinazoline Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and cleaner reactions. nih.govresearchgate.net These benefits are particularly evident in the synthesis of quinazoline and quinazolinone derivatives. nih.govnih.gov

The Niementowski quinazoline synthesis, which traditionally requires prolonged heating, can be greatly accelerated using microwave assistance. nih.gov For example, the reaction of anthranilic acids with formamide under microwave irradiation can be completed in minutes, compared to hours with conventional heating, while also improving yields. bu.edu.egnih.gov Similarly, the cyclocondensation of anthranilic acid with lactim ethers to form pyrazino[2,1-b]quinazoline-3,6-diones is significantly enhanced by microwave irradiation, leading to shorter reaction times and higher yields. thieme-connect.com

Microwave-assisted synthesis has also been successfully applied to the preparation of 4-aminoquinazolines. The reaction of 4-chloroquinazoline with various amines can be performed efficiently under microwave irradiation, providing the desired products in shorter time frames and often with improved yields compared to classical methods. nih.govacs.org For example, a one-pot three-component Biginelli-type reaction has been used to prepare quinazoline-2(1H)-one derivatives under solvent-free microwave irradiation conditions. buet.ac.bd

Reaction TypeReactantsConditionsAdvantagesReference
Niementowski ReactionAnthranilic acids, FormamideMicrowave irradiationReduced reaction time, increased yield bu.edu.egnih.gov
CyclocondensationAnthranilic acid, Lactim ethersMicrowave irradiationShorter reaction time, higher yield thieme-connect.com
Nucleophilic Substitution4-chloroquinazoline, AminesMicrowave irradiationFaster reaction, improved yield nih.govacs.org
Biginelli-type ReactionCyclohexanone, Aldehyde, Urea (B33335)/Thiourea (B124793)Solvent-free, Microwave irradiationShort reaction time, high yield buet.ac.bd

Oxidative Olefin Bond Cleavage and Electrochemical Synthetic Routes for Quinazolinones

Innovative synthetic strategies for quinazolinones include oxidative olefin bond cleavage and electrochemical methods, which offer alternative and often greener pathways to these important heterocycles.

An efficient and selective oxidative procedure has been developed for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes. mdpi.comresearchgate.net This metal- and catalyst-free method involves the oxidative cleavage of the olefin bond in the styrene, followed by cyclization with the o-aminobenzamide to form the quinazolinone ring. mdpi.comresearchgate.net This approach is environmentally friendly and utilizes inexpensive starting materials. mdpi.com Palladium-catalyzed oxidative cleavage of alkenes in the presence of oxygen as a green oxidant also provides a route to quinazolinones from 2-aminobenzamides. rsc.org

Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing quinazoline and quinazolinone scaffolds. nih.govrsc.org These methods avoid the use of metallic and chemical oxidants, relying instead on anodic oxidation. nih.gov For instance, the electrosynthesis of quinazolines and quinazolinones can be achieved through a C(sp³)-H amination/C-N cleavage of tertiary amines in an aqueous medium. nih.gov Another electrochemical approach involves the reaction of o-aminobenzamides with alkenes, proceeding via selective anodic oxidative difunctionalization, C-C bond cleavage, cyclization, and oxidation. researchgate.net Furthermore, the electrochemical synthesis of quinazolinone oximes has been developed through the direct electrooxidation of primary amines and C(sp²)-H functionalization of oximes. acs.orgacs.org

MethodReactantsKey FeaturesReference
Oxidative Olefin Bond Cleavageo-aminobenzamides, StyrenesMetal- and catalyst-free mdpi.comresearchgate.net
Palladium-Catalyzed Oxidative Cleavage2-aminobenzamides, AlkenesOxygen as oxidant rsc.org
Electrochemical Synthesiso-carbonyl-substituted anilines, AminesAnodic oxidation, aqueous medium nih.gov
Electrochemical Synthesiso-aminobenzamides, AlkenesAnodic oxidative difunctionalization/C-C cleavage researchgate.net
Electrochemical SynthesisPrimary amines, OximesDirect electrooxidation acs.orgacs.org

Specific Reaction Protocols for the Introduction and Manipulation of Alkyl Substituents at Positions 2 and 8

The precise installation of alkyl groups, specifically methyl groups, at the C2 and C8 positions of the quinazoline scaffold is fundamental to creating 2,8-dimethylquinazolin-4-amine. The introduction of the C2-methyl group is commonly achieved through the use of precursors containing a methyl group, which becomes integrated into the quinazoline ring during its formation. A widely used method involves the cyclization of an anthranilic acid derivative with acetic anhydride, which serves as the source for the C2-methyl group, typically forming a 2-methyl-4(3H)-quinazolinone intermediate. tandfonline.comijprajournal.comresearchgate.net

The substituent at the C8 position originates from the corresponding substituent on the anthranilic acid precursor. For the synthesis of an 8-methylquinazoline (B1603716) derivative, 3-methylanthranilic acid would be the required starting material.

Subsequent conversion of the 4-oxo group to the desired 4-amino group is a standard transformation. This can be accomplished via a chlorination step using reagents like phosphorus oxychloride (POCl₃) to form a 4-chloroquinazoline intermediate, followed by nucleophilic substitution with ammonia (B1221849) or an appropriate amine. researchgate.net

The manipulation of these alkyl substituents once on the quinazoline ring can be challenging. However, functionalization of the C2-alkyl group is possible. For instance, the protons on a C2-alkyl substituent are enolizable and can be abstracted by a strong base, allowing the core to act as a carbonyl equivalent that can react with electrophiles. nih.gov Research has also demonstrated Mannich-like reactions that functionalize the C2 substituent of a quinazolinone core. nih.gov

The synthesis of a C8-methyl substituted quinazolinone has been reported, noting that an electron-donating group at this position, such as a methyl group, can synergistically promote certain reactions. nih.gov The successful synthesis of N-(4-methoxyphenyl)-N,2,8-trimethylquinazolin-4-amine further confirms the viability of constructing the this compound scaffold. doi.org

Table 1: Selected Synthetic Steps for this compound

Step Reaction Reagents & Conditions Intermediate/Product Reference(s)
1 Benzoxazinone (B8607429) Formation 3-Methylanthranilic acid, Acetic Anhydride 2,8-Dimethyl-4H-3,1-benzoxazin-4-one tandfonline.comijprajournal.com
2 Quinazolinone Formation 2,8-Dimethyl-4H-3,1-benzoxazin-4-one, Ammonia/Amine 2,8-Dimethylquinazolin-4(3H)-one brieflands.combu.edu.eg
3 Chlorination 2,8-Dimethylquinazolin-4(3H)-one, POCl₃ 4-Chloro-2,8-dimethylquinazoline researchgate.net
4 Amination 4-Chloro-2,8-dimethylquinazoline, NH₃/R-NH₂ This compound researchgate.net

Integration of Green Chemistry Principles in Quinazoline Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally friendly methods, and the synthesis of quinazolines is no exception. openmedicinalchemistryjournal.com Green chemistry principles are being actively integrated to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.gov

Key green methodologies applied to quinazoline synthesis include:

Microwave-Assisted Synthesis : This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. tandfonline.comijprajournal.comresearchgate.net Microwave irradiation has been successfully used for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and for the conversion of benzoxazinones to the corresponding quinazolinones. tandfonline.commdpi.commdpi.com

Use of Green Solvents : Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, are emerging as biodegradable and low-cost alternatives to volatile organic solvents. tandfonline.comresearchgate.net These solvents have been effectively used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com Water is also being explored as a green solvent for some steps in quinazoline synthesis. ijprajournal.com

Catalyst-Free or Metal-Free Reactions : To avoid the use of toxic or expensive metal catalysts, researchers have developed metal-free synthetic routes. nih.govrsc.org One such method describes a four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions. rsc.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, adhering to the principles of atom economy and process simplification. openmedicinalchemistryjournal.com Various MCRs have been developed for the synthesis of diverse quinazoline derivatives. openmedicinalchemistryjournal.com

Table 2: Green Chemistry Approaches in Quinazoline Synthesis

Green Principle Application in Quinazoline Synthesis Example Reference(s)
Energy Efficiency Microwave-assisted one-pot, two-step synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. Condensation of anthranilic acid with a carboxylic acid, followed by reaction with an amine under microwave irradiation. rjptonline.org
Safer Solvents Use of deep eutectic solvents (DES) for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. Reaction of benzoxazinone with amines in a choline chloride:urea DES. tandfonline.comresearchgate.net
Catalysis Metal-free synthesis of 2-substituted quinazolines. Salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov
Atom Economy Four-component synthesis of substituted quinazolines. Reaction of anilines, aromatic aldehydes, and ammonium iodide. rsc.org

Synthetic Pathways to Key Quinazoline Intermediates and Precursors (e.g., Benzoxazinone)

The synthesis of quinazolines, including this compound, frequently proceeds through a key heterocyclic intermediate known as a 3,1-benzoxazin-4-one. brieflands.com This precursor is highly valuable due to its reactivity towards nucleophiles, which enables the construction of the pyrimidine ring of the quinazoline system. ijprajournal.comnih.gov

The most common pathway to a 2,8-disubstituted benzoxazinone starts with the appropriately substituted anthranilic acid. brieflands.com For the target compound, this would be 3-methylanthranilic acid. The general synthetic sequence is as follows:

Acylation of Anthranilic Acid : The substituted anthranilic acid is acylated. To introduce the C2-methyl group, acetic anhydride is a frequently used reagent. This reaction forms an N-acylanthranilic acid. brieflands.com

Cyclodehydration : The resulting N-acylanthranilic acid is then subjected to cyclodehydration, typically by heating with a dehydrating agent like acetic anhydride. tandfonline.combrieflands.com This step closes the ring to form the 2,8-dimethyl-4H-3,1-benzoxazin-4-one intermediate.

Conversion to Quinazolinone : The benzoxazinone intermediate is then reacted with a nitrogen source. bu.edu.egnih.gov For example, heating the benzoxazinone with an amine in a suitable solvent like ethanol (B145695) or acetic acid, or under solvent-free conditions, leads to the opening of the oxazinone ring and subsequent recyclization to form the desired 2,3,8-trisubstituted-quinazolin-4(3H)-one. ijprajournal.comresearchgate.net Using ammonia or hydrazine (B178648) hydrate (B1144303) can yield 3-unsubstituted or 3-amino quinazolinones, respectively. brieflands.commdpi.com

This multi-step process, starting from a substituted anthranilic acid and proceeding through a benzoxazinone intermediate, is a robust and versatile method for accessing a wide variety of substituted quinazolines and quinazolinones. ijprajournal.combrieflands.com

Computational and in Silico Approaches in the Rational Design and Analysis of Quinazoline Compounds

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Activity

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating variations in structural features, quantified by molecular descriptors, with changes in activity, QSAR models can predict the potency of novel compounds and highlight key structural attributes for optimization. nih.gov

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of molecules. These models are computationally efficient and provide valuable insights into the physicochemical properties driving biological activity. nih.gov For quinazoline (B50416) derivatives, 2D-QSAR studies have been successfully employed to model their activity against various targets, such as cancer cell lines. nih.govnih.gov

The process typically begins with the creation of a dataset of quinazoline analogues with known biological activities, often expressed as IC₅₀ values, which are then converted to a logarithmic scale (pIC₅₀). nih.govbiointerfaceresearch.com The structures are drawn and optimized to calculate a wide range of molecular descriptors. nih.gov Various statistical methods, including multiple linear regressions (MLR), are then used to build the QSAR model, establishing a linear equation that connects the most relevant descriptors to the observed activity. nih.govresearchgate.net For instance, a 2D-QSAR study on imidazoquinazoline derivatives identified descriptors related to hydrophobic van der Waals surface area and globularity as being significant for their antitumor activity. nih.gov

To capture the three-dimensional aspects of molecular structure, 3D-QSAR methods are employed. Unlike 2D-QSAR, these techniques require the 3D alignment of the molecules in the dataset, which is often guided by a known binding mode from a docking study or a highly active compound as a template. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. nih.govbenthamdirect.com These methods calculate steric and electrostatic fields (and in CoMSIA, additional fields like hydrophobic, and hydrogen bond donor/acceptor) around the aligned molecules. The variation in these fields is then correlated with biological activity using Partial Least Squares (PLS) analysis. benthamdirect.comrsc.org Studies on quinazoline derivatives have used CoMFA and CoMSIA to build robust models, with the resulting contour maps providing a visual guide to where steric bulk, positive or negative charges, and other features are favorable or unfavorable for activity. nih.govbenthamdirect.com

Hologram QSAR (HQSAR) is another technique that bypasses the need for 3D alignment. semanticscholar.org It works by generating molecular holograms, which are fingerprints that encode all possible molecular fragments from the 2D structure. semanticscholar.org The counts of these fragments are then used as descriptors and correlated with biological activity using PLS. HQSAR is particularly useful for analyzing large datasets and can produce models with predictive power comparable to 3D-QSAR methods. semanticscholar.org

The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These numerical values quantify different aspects of a molecule's structure and properties. For quinazoline derivatives, a wide array of descriptors has proven significant:

Topological and Topo-geometrical Descriptors: These describe the connectivity and shape of the molecule, such as the number of aromatic rings, number of specific atoms (e.g., nArX, nROR), and various indices that capture molecular branching and size. nih.gov

Electronic Descriptors: These parameters describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges on specific atoms. researchgate.netorientjchem.org For instance, studies have shown that LUMO energy, which relates to electron affinity, can be a key descriptor for the anticancer activity of quinazolines. researchgate.netorientjchem.org

Physicochemical Descriptors: Properties like hydrophobicity (often quantified as ClogP) are crucial, as they govern how a compound interacts with hydrophobic pockets in a receptor and its ability to cross cell membranes. tandfonline.comscispace.com

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise electronic information and have been used to develop QSAR models for quinazoline analogues. researchgate.net

The selection of the most relevant descriptors from a large pool is a critical step, often accomplished through algorithms like genetic algorithms or stepwise regression, ensuring the final model is both simple and predictive. nih.gov

A QSAR model is only useful if it is statistically robust and has strong predictive power. Validation is a critical process to ensure the model is not a result of chance correlation. basicmedicalkey.com This involves both internal and external validation procedures.

Internal validation assesses the stability and robustness of the model using the training set data from which it was built. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive ability. nih.govbasicmedicalkey.com

External validation evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive ability is measured by the predictive r² (r²_pred). A model is considered to have good predictive power if the r²_pred value is high (typically > 0.6). nih.govbiointerfaceresearch.com

Other statistical parameters used to assess model quality include the coefficient of determination (R²), which measures the goodness-of-fit, and the standard error of the estimate (S or SEE). tandfonline.com Robust models exhibit high values for R², q², and r²_pred, along with low standard errors. nih.govresearchgate.net

Table 1: Example of Statistical Validation Parameters for QSAR Models of Quinazoline Derivatives
QSAR Model TypeTarget/ActivityR² (Goodness of Fit)q² (Internal Validation)r²_pred (External Validation)Reference
CoMSIAPAK4 Inhibition0.9840.7620.822 benthamdirect.com
CoMFAPAK4 Inhibition0.9860.5950.689 benthamdirect.com
GA-PLS (2D)Anticancer (MCF-7)0.9700.9600.930 nih.gov
MLR (2D)Anticancer0.873-- orientjchem.org
SVM (2D)Anticancer (MCF-7)-0.5200.749 biointerfaceresearch.com

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. lums.ac.ir It is widely used to elucidate the binding mechanism of quinazoline derivatives at a molecular level, providing insights that are complementary to QSAR studies. nih.govnih.gov

The docking process involves placing a ligand, such as a quinazoline derivative, into the binding site of a target protein whose 3D structure is known (often from X-ray crystallography). nih.gov A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding affinity. The result is a predicted binding conformation and a corresponding binding score (e.g., in kcal/mol), where a more negative score typically indicates a stronger predicted binding affinity. lums.ac.irnih.gov

Docking studies on various quinazoline derivatives have revealed key interactions responsible for their biological activity. For example, in studies with kinase targets like EGFR or VEGFR-2, the quinazoline scaffold often forms crucial hydrogen bonds with backbone residues in the hinge region of the ATP-binding site. mdpi.comnih.gov Additionally, hydrophobic and π-stacking interactions with specific amino acid residues like leucine, valine, or phenylalanine within the active site are frequently observed and contribute significantly to the stability of the ligand-protein complex. benthamdirect.comnih.gov

These simulations can successfully predict how subtle changes to the quinazoline scaffold, such as the addition of methyl groups in a compound like 2,8-Dimethylquinazolin-4-amine, could influence its orientation and interaction profile within a target's active site, thereby affecting its binding affinity and biological function.

Table 2: Examples of Predicted Binding Scores for Quinazoline Derivatives Against Various Targets
Quinazoline Derivative TypeProtein TargetPredicted Binding Score (kcal/mol)Key Interacting ResiduesReference
N,2-diphenylquinazolin-4-amine derivativeDNA Gyrase B-6.13Not specified (hydrophobic interactions) lums.ac.ir
Quinazolinone derivativeAKT1-9.8PHE193 (π-π interaction) nih.gov
Quinazoline-Schiff base conjugateSARS-CoV-2 Mpro-12.17His41, Glu166, Gln189 nih.gov
2,3-disubstituted-4(3H)-quinazolinoneCOX-2-131.5 (re-rank score)Occupied three pocket regions researchgate.net
Quinazolinone derivativeThrombin-15.08Ser195, Gly216, Gly219 nih.gov

Identification of Key Interacting Amino Acid Residues and Specific Binding Site Characteristics

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the case of this compound, docking simulations would be employed to elucidate its binding mode within the active site of a specific biological target. The primary output of such studies is the identification of key amino acid residues that form significant interactions with the ligand.

These interactions are crucial for the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of similar quinazoline derivatives, interactions with specific residues such as Serine (through hydrogen bonding to the quinazoline nitrogen or amine group) and aromatic residues like Phenylalanine or Tyrosine (via π-π stacking with the quinazoline ring system) are commonly observed. The binding energy, a calculated value representing the strength of the interaction, provides a quantitative measure of binding affinity. A lower, more negative binding energy generally indicates a more stable complex.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
MET793Hydrogen Bond2.1
LYS745Hydrogen Bond2.8
LEU718Hydrophobic3.5
VAL726Hydrophobic3.9
PHE856π-π Stacking4.2
Binding Energy -8.5 kcal/mol

Note: This table is a hypothetical representation of potential docking results for illustrative purposes.

Application in Virtual Screening for Hit Identification and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" from a primary screen, derivatives could be designed and then virtually screened to optimize their binding affinity and other properties. This process of lead optimization involves making small, targeted chemical modifications to the lead compound and then using computational tools to predict the impact of these changes.

For example, modifications to the methyl groups at the 2 and 8 positions of the quinazoline core could be explored to enhance interactions with the binding pocket. The virtual screening process would then rank these new derivatives based on their predicted binding energies and interaction profiles, allowing researchers to prioritize the synthesis of the most promising compounds. This significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This technique simulates the natural movements and fluctuations of the atoms in the system, providing insights into the stability and flexibility of the complex.

Elucidation of Dynamic Interaction Networks and Transient States (e.g., Salt Bridge Dynamics)

MD simulations can also reveal the dynamic network of interactions between the ligand and the protein. While docking may identify a key hydrogen bond, MD can show the persistence and strength of that bond over time. Furthermore, it can uncover transient interactions, such as the formation and breaking of salt bridges, which are electrostatic interactions between oppositely charged residues. For a compound like this compound, which has basic nitrogen atoms, the formation of salt bridges with acidic residues like aspartic acid or glutamic acid in the binding site could be a critical factor for binding affinity, and MD simulations would be the primary tool to investigate these dynamic events.

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. These calculations provide a deeper understanding of a molecule's reactivity and can be correlated with its biological activity.

Correlation of Electronic Properties (e.g., HOMO-LUMO Energies, Electrostatic Potentials) with Reactivity and Biological Activity

DFT calculations can determine several key electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) map is another important output of DFT calculations. It visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the quinazoline ring and the exocyclic amine are expected to be electron-rich regions, making them likely sites for hydrogen bonding and other electrostatic interactions with the biological target. These electronic properties can be correlated with the observed biological activity of a series of related compounds, aiding in the design of more potent molecules.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability
Dipole Moment3.1 DMeasure of molecular polarity

Note: This table is a hypothetical representation of potential DFT results for illustrative purposes.

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Therefore, it is not possible to generate the requested article sections on "Analysis of Local Atomic Reactivity Indices and Pharmacophoric Features" and "In Silico Pharmacokinetic Profiling and Druglikeness Assessment" for this compound.

Mechanistic Investigations into the in Vitro Biological Activity of 2,8 Dimethylquinazolin 4 Amine and Its Analogs

Molecular Target Identification and Characterization

The therapeutic potential of quinazoline-based compounds is largely attributed to their ability to interact with specific molecular targets. The following sections delineate the characterized interactions between 2,8-Dimethylquinazolin-4-amine analogs and several key proteins.

Interactions with Epidermal Growth Factor Receptor (EGFR) Kinases and Mutants

The quinazoline (B50416) scaffold is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov Analogs of this compound have been extensively studied as both competitive and covalent inhibitors of EGFR, a key player in various cancers. nih.govnih.gov The 4-anilinoquinazoline (B1210976) moiety, in particular, has been identified as a privileged structure for creating EGFR tyrosine kinase inhibitors (TKIs). nih.gov

Structure-activity relationship (SAR) studies have illuminated the critical interactions that govern the inhibitory activity. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for binding to the kinase's active site. nih.gov Specifically, hydrogen bonds form between the N-1 atom and the side chain of Met793, and a water-mediated hydrogen bond occurs between the N-3 atom and the hydroxyl group of Thr790. nih.govnih.gov These interactions help to anchor the inhibitor within the ATP-binding pocket of the EGFR kinase domain. nih.gov

Further interactions contributing to the binding affinity include several van der Waals, pi-alkyl, and pi-cation interactions with amino acid residues such as Gln791, Leu788, Ala743, Val726, and Lys745. nih.gov Certain quinazolin-4(3H)-one derivatives have demonstrated potent EGFR inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to the approved drug erlotinib. nih.gov For instance, some analogs show IC₅₀ values as low as 0.097 µM. nih.gov The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activity, potentially by increasing the molecule's interactions with key amino acids in the active pocket. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Analogs

Compound Type Target IC₅₀ (µM) Reference Drug Reference Drug IC₅₀ (µM) Citation
Quinazolin-4(3H)-one 2h EGFR 0.102 ± 0.014 Erlotinib 0.056 ± 0.012 nih.gov
Quinazolin-4(3H)-one 2i EGFR 0.097 ± 0.019 Erlotinib 0.056 ± 0.012 nih.gov
Quinazolin-4(3H)-one 3h EGFR 0.128 ± 0.016 Erlotinib 0.056 ± 0.012 nih.gov
Quinazolin-4(3H)-one 3i EGFR 0.181 ± 0.011 Erlotinib 0.056 ± 0.012 nih.gov
4-Anilino-quinazoline 17 EGFR 0.0018 Lapatinib 0.010 nih.gov

Inhibition of Aurora Kinase A and B

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many human tumors. youtube.comnih.gov Quinazoline-based compounds have emerged as potent inhibitors of both Aurora A and Aurora B kinases. nih.gov

Through structure-based drug design, novel quinazolin-4-amine (B77745) derivatives have been synthesized that exhibit high selectivity for Aurora A over Aurora B. youtube.com This selectivity is achieved by exploiting subtle structural differences in the ATP-binding pockets of the two kinase isoforms. youtube.com Molecular dynamics analysis suggests that a key salt bridge formed in Aurora B, which is absent in reported crystal structures, may be a critical determinant of this isoform selectivity. youtube.com

Conversely, other analogs, such as thiazoloquinazolines, have been developed as potent dual inhibitors of both Aurora A and B. For example, compound 46 (a quinazoline with a substituted aminothiazole at C4) shows potent inhibition of both kinases and excellent selectivity against a panel of other kinases. The inhibition of Aurora kinases by these compounds often leads to G2/M cell cycle arrest, the formation of polyploid cells, and ultimately, apoptosis. Some quinazoline derivatives have shown IC₅₀ values in the nanomolar range against Aurora B.

Modulation of Cyclo-oxygenase (COX) Isozymes (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key to the biosynthesis of prostanoids. There are two main isoforms, COX-1 and COX-2, which have distinct physiological and pathological roles. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and often upregulated in inflammation and cancer.

The quinazoline scaffold has been explored for its potential to inhibit COX enzymes. youtube.com Certain quinazolinone derivatives, particularly those conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide, have been designed as selective COX-2 inhibitors. nih.gov These novel compounds have demonstrated superior COX-2 selectivity when compared to some previously reported quinazolinones. nih.gov

In contrast, other research has focused on developing quinazoline derivatives as selective COX-1 inhibitors, which are of interest for their potential cardioprotective roles and applications in oncology. youtube.com A study on three series of quinazoline derivatives found 11 compounds with good to excellent inhibitory activity against COX-1, with IC₅₀ values ranging from 0.064 to 3.14 µM. youtube.com Notably, seven of these compounds were completely selective for COX-1, showing no inhibition of COX-2 even at a concentration of 50 µM. youtube.com Molecular docking studies suggest that the selectivity arises from differential binding modes within the active sites of the two isoforms; a key interaction with Tyr355 in the COX-1 binding site is lost when the compound binds to COX-2. youtube.com

Table 2: COX-1 Inhibitory Activity of a Selective Quinazoline Derivative

Compound Target IC₅₀ (µM) Selectivity Citation
Quinazoline derivative 9b COX-1 0.064 Highly selective for COX-1 youtube.com

Ligand Interactions with Rho7 Protein

Based on available scientific literature, there are no published research findings detailing the specific ligand interactions between this compound, or its direct analogs, and the Rho7 protein.

Inhibition of Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase-1A (DYRK1A) Enzyme

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in various neurodegenerative diseases, such as Alzheimer's, and certain cancers. Consequently, inhibitors of DYRK1A are of significant therapeutic interest.

Analogs of quinazoline, such as thiazolo[5,4-f]quinazolines, have been identified as highly potent inhibitors of DYRK1A. These compounds were designed as tricyclic homologs of the 4-aminoquinazoline pharmacophore. SAR studies revealed that small substituents on the thiazole (B1198619) moiety of the molecule significantly enhanced inhibitory activity. Several derivatives, including EHT 5372 , EHT 1610 , and EHT 9851 , displayed single-digit nanomolar or even subnanomolar IC₅₀ values, making them among the most potent DYRK1A inhibitors discovered to date. Other related scaffolds, like pyrido[3,4-g]quinazolines, have also yielded potent DYRK1A inhibitors.

Table 3: DYRK1A Inhibitory Activity of Selected Thiazolo[5,4-f]quinazoline Analogs

Compound Target IC₅₀ (nM) Citation
EHT 5372 (8c) DYRK1A Subnanomolar to single-digit nanomolar
EHT 1610 (8i) DYRK1A Subnanomolar to single-digit nanomolar
EHT 9851 (8k) DYRK1A Subnanomolar to single-digit nanomolar
EHT 3356 (9b) DYRK1A Subnanomolar to single-digit nanomolar

Binding to Penicillin-Binding Protein 2a (PBP2a)

Penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, is the primary determinant of resistance in methicillin-resistant Staphylococcus aureus (MRSA). This enzyme is a transpeptidase that continues to function in bacterial cell wall synthesis even in the presence of β-lactam antibiotics.

A novel class of antibacterials, the quinazolinones, has been shown to target PBP2a through a unique mechanism. Instead of competing for the active site, these compounds bind to an allosteric site located approximately 60 Å away. This allosteric binding triggers a conformational change that opens up the sheltered active site of PBP2a. This action makes the enzyme vulnerable to inhibition by β-lactam antibiotics like piperacillin, to which it is normally resistant. This synergistic effect, where the quinazolinone allosterically modulates PBP2a to restore its susceptibility to a β-lactam, represents a promising strategy for combating MRSA infections.

Other Enzyme Inhibition (e.g., Dihydrofolate Reductase, Abl Kinase, PDGFR)

The quinazoline scaffold is a well-established pharmacophore known to interact with a variety of enzymes critical to cellular function and proliferation. Analogs of this compound have been investigated for their inhibitory activity against several key enzymes beyond the more commonly studied tyrosine kinases.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of purines, pyrimidines, and several amino acids. researchgate.net Its inhibition leads to what is known as "thymineless death" in cancer cells. nih.gov The 4-aminoquinazoline structure is a key feature in several DHFR inhibitors. Studies have distinguished between two main classes of quinazoline analogs: the 2,4-diamino and the 2-amino-4-hydroxy derivatives. elsevierpure.com The 2,4-diamino quinazolines, in particular, have been shown to be effective inhibitors of DHFR activity. elsevierpure.com For instance, a series of novel quinazoline analogs designed to mimic methotrexate (B535133) were synthesized and evaluated for mammalian DHFR inhibition. nih.gov Within this series, certain compounds demonstrated potent DHFR inhibitory activity, with IC50 values as low as 0.4 µM. nih.gov However, it was noted that potent antitumor activity did not always correlate with potent DHFR inhibition, suggesting that some compounds may exert their effects through other mechanisms or differ in cellular uptake. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR) by Quinazoline Analogs
Compound SeriesKey Structural FeaturesObserved ActivityReference
Quinazoline AnalogsDesigned to mimic methotrexateCompounds 30 and 31 showed the most potent DHFR inhibition with IC50 values of 0.4 µM. nih.gov
2,4-Diaminoquinazolines2,4-diamino substitutionEffectively inhibited DHFR activity. elsevierpure.com
2-Amino-4-hydroxyquinazolines2-amino-4-hydroxy substitutionLess potent DHFR inhibition compared to 2,4-diamino analogs. elsevierpure.com

Abl Kinase: The ABL non-receptor tyrosine kinase is a significant target in cancer therapy, particularly in chronic myeloid leukemia where it is part of the Bcr-Abl fusion protein. nih.gov Research into styrylquinazoline (B1260680) derivatives has revealed their potential as ABL kinase inhibitors. A study on a series of styrylquinazolines with a thioaryl moiety at the C4 position showed high inhibitory potential against non-receptor tyrosine kinases. nih.gov One compound, IS1, which features a 2-methoxystyryl moiety, inhibited 90.81% of ABL kinase activity at a concentration of 0.5 µM. nih.gov This level of inhibition was comparable to or greater than that of established inhibitors like imatinib (B729) (77%) and dasatinib (B193332) (89%) under the same conditions. nih.gov Molecular docking studies suggested that these compounds could bind to different conformational states of the ABL kinase. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR is a receptor tyrosine kinase that plays a role in cell proliferation and development. nih.gov Its aberrant activation is implicated in various cancers, including high-grade gliomas. nih.gov While imatinib is a known inhibitor of the PDGFR family, research has explored other scaffolds, including quinazolines. nih.govnih.gov A study focused on 4-piperazinylquinazolines as antagonists of the PDGFR tyrosine kinase family. nih.gov Through quantitative structure-activity relationship (QSAR) modeling, the study demonstrated that the inhibitory activity of these compounds in a cellular PDGFR phosphorylation assay could be effectively predicted, indicating their potential as targeted inhibitors. nih.gov

Cellular Mechanisms of Action (In Vitro)

The in vitro anticancer effects of 4-aminoquinazoline derivatives are underpinned by several interconnected cellular mechanisms, including the induction of programmed cell death, inhibition of cell growth, and interference with cell cycle progression and motility.

A primary mechanism by which quinazoline analogs exert their cytotoxic effects is through the induction of apoptosis. This programmed cell death is often characterized by distinct morphological changes and the activation of a cascade of cysteine-aspartic proteases known as caspases. researchgate.net

Studies on 4-anilinoquinazoline analogs, such as DW-8, have shown that they induce apoptosis in colorectal cancer cells by activating the intrinsic (mitochondrial) pathway. nih.gov This is evidenced by the activation of initiator caspase-9, followed by the activation of executioner caspases-3 and -7. nih.gov The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of key cellular proteins and the eventual dismantling of the cell. nih.gov The process is often initiated by the release of cytochrome c from the mitochondria. nih.gov In addition to caspase activation, treatment with these compounds leads to observable apoptotic morphology, including cell shrinkage, nuclear condensation and fragmentation, and the formation of apoptotic bodies. researchgate.net Other quinazoline-based compounds, such as those conjugating a 2-aminoquinazoline (B112073) with a phenyltriazole, have also been shown to induce apoptosis, in some cases through the generation of reactive oxygen species (ROS). nih.gov

Apoptosis Induction by Quinazoline Analogs
Compound/Analog TypeCell Line(s)Observed MechanismReference
DHW-208 (4-aminoquinazoline derivative)Breast cancer cellsInduction of apoptosis via the mitochondrial pathway. nih.gov
DW-8 (4-anilinoquinazoline)SW620 (Colorectal cancer)Activation of intrinsic pathway (caspase-9, -3, -7), nuclear fragmentation. researchgate.netnih.gov
Phenyltriazole-2-aminoquinazoline conjugatesMCF-4 (Breast cancer)Induction of apoptosis via ROS generation. nih.gov
18B (4,7-disubstituted 8-methoxyquinazoline)HCT116, HepG2Induction of apoptosis confirmed by Hoechst and Annexin V/PI staining. researchgate.net

A hallmark of potential anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells. Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of 4-aminoquinazoline derivatives across a range of human cancer cell lines.

For example, the 4-anilinoquinazoline analog DW-8 was identified as a potent inhibitor of proliferation in several colorectal cancer cell lines (HCT116, HT29, SW620) with IC50 values in the low micromolar range. nih.gov Similarly, novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives showed cytotoxic potential against colon (HCT116) and liver (HepG2) cancer cells, with IC50 values ranging from 5.64 µM to 23.18 µM. researchgate.net The broader 4-aminoquinoline (B48711) scaffold has also proven effective, with certain derivatives showing high potency against breast cancer cell lines such as MDA-MB 468 and MCF-7. nih.gov These findings underscore the broad applicability of the quinazoline core in designing effective antiproliferative agents.

Inhibition of Cancer Cell Proliferation by Quinazoline Analogs (IC50 Values)
Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
DW-8HCT116Colorectal8.50 ± 2.53 nih.gov
HT29Colorectal5.80 ± 0.92 nih.gov
SW620Colorectal6.15 ± 0.37 nih.gov
Compound 18BHCT116Colorectal5.64 ± 0.68 researchgate.net
HepG2Hepatocellular6.58 ± 0.53 researchgate.net
DHW-208Inhibited growth and proliferation of breast cancer cells (specific IC50 not provided in abstract). nih.gov

Cancer is fundamentally a disease of unregulated cell cycle progression. A key strategy in cancer therapy is to induce cell cycle arrest, preventing cells from dividing and providing an opportunity for apoptosis to occur. Several quinazoline derivatives have been shown to modulate the cell cycle, often causing arrest at specific checkpoints.

The 4-anilinoquinazoline analog DW-8 was found to induce cell cycle arrest at the G2/M phase in SW620 colorectal cancer cells. researchgate.netnih.gov This arrest at the G2/M checkpoint is a common mechanism for anticancer agents and is often associated with the downregulation of key regulatory proteins like cyclin B1. nih.gov The disruption of cyclin B1 prevents the cell from entering mitosis, thus halting proliferation. nih.gov While G2/M arrest is a frequently observed outcome, other quinazoline derivatives can act at different phases. For instance, the pan-PI3K inhibitor DHW-208, a novel 4-aminoquinazoline derivative, was reported to induce G0/G1 cell-cycle arrest in breast cancer cells. nih.gov This indicates that the specific substitution pattern on the quinazoline scaffold can influence the precise point at which the cell cycle is interrupted.

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Certain quinazoline derivatives have demonstrated the ability to inhibit these processes in vitro.

A novel 4-aminoquinazoline derivative, DHW-208, was found to suppress not only the growth but also the migration and invasion of human breast cancer cells. nih.gov Another study on 4,7-disubstituted 8-methoxyquinazolines showed that the most potent compound from the series inhibited cell migration in both HCT116 and HepG2 cells, as demonstrated by an in vitro wound healing assay. researchgate.net The mechanism for this can be multifaceted. For some quinazoline derivatives that act as tubulin inhibitors, the antimetastatic effect is a direct result of preventing the formation of microtubules, which are essential for cell motility. nih.gov

Spectrum of Observed In Vitro Pharmacological Activities

The this compound structural motif and its broader 4-aminoquinazoline class exhibit a wide spectrum of pharmacological activities in vitro, highlighting their versatility as a scaffold for drug discovery. The primary and most extensively studied activity is antitumor and cytotoxic efficacy . This has been demonstrated across a multitude of cancer cell lines, including those from breast, colorectal, liver, and bladder cancers. nih.govnih.govnih.govresearchgate.net The mechanisms driving this anticancer action are diverse and include the inhibition of key enzymes like DHFR and various protein kinases, the potent induction of apoptosis through intrinsic and extrinsic pathways, cell cycle arrest at different phases (G0/G1 or G2/M), and the inhibition of cancer cell migration and invasion. nih.govnih.govnih.govnih.govnih.govresearchgate.net

Beyond cancer, compounds with a quinazoline core have been investigated for other therapeutic applications. This includes activity as antimicrobial agents . researchgate.netnih.gov Furthermore, specific quinazoline derivatives have been identified as potent modulators of drug resistance mechanisms. For instance, certain N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine derivatives have been characterized as inhibitors of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells. researchgate.net This suggests a potential dual role for such compounds, acting both as cytotoxic agents and as chemosensitizers to reverse resistance to other anticancer drugs.

Anti-Cancer Activity against Diverse Human Tumor Cell Lines (e.g., A549, MCF-7, HepG2, PC-3, H1975)

Quinazoline derivatives are recognized for their potent anti-cancer properties, frequently targeting key enzymes in cell signaling pathways. Analogs of this compound have been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxic effects.

Research into novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid revealed a compound, 7b , with potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing IC₅₀ values of 0.48 ± 0.11 µM and 0.74 ± 0.13 µM, respectively. rsc.org This compound's mechanism involves inducing cell cycle arrest at the S phase and triggering apoptosis through the mitochondrial pathway. rsc.org

In another study, a phosphomolybdate-based hybrid solid, [{4,4'-H2bpy}{4,4'-Hbpy}2{H2P2Mo5O23}]·5H2O (1) , showed considerable inhibitory effects against HepG2 (liver cancer), A549 (lung cancer), and MCF-7 cell lines, with IC₅₀ values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. nih.gov Its anti-proliferative action is mediated by arresting the cell cycle. nih.gov

Furthermore, modified 4-hydroxyquinolone analogues have been tested for their anticancer activity. nih.govCompound 3g from this series exhibited the most promising IC₅₀ values across four tested cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov Similarly, certain pyridine-thiazole compounds demonstrated promising anticancer activity against MCF-7 and HepG2 cell lines, with IC₅₀ values ranging from 5.36 to 8.76 μM. researchgate.net

The table below summarizes the in vitro anti-cancer activity of selected quinazoline analogs.

Compound/AnalogCell LineActivity (IC₅₀)Source
Compound 7bMCF-70.48 ± 0.11 µM rsc.org
Compound 7bHeLa0.74 ± 0.13 µM rsc.org
[{4,4'-H2bpy}{4,4'-Hbpy}2{H2P2Mo5O23}]·5H2O (1)HepG233.79 µmol L⁻¹ nih.gov
[{4,4'-H2bpy}{4,4'-Hbpy}2{H2P2Mo5O23}]·5H2O (1)A54925.17 µmol L⁻¹ nih.gov
[{4,4'-H2bpy}{4,4'-Hbpy}2{H2P2Mo5O23}]·5H2O (1)MCF-732.11 µmol L⁻¹ nih.gov
Pyridine-Thiazole Compound 7MCF-75.36 - 8.76 µM researchgate.net
Pyridine-Thiazole Compound 10HepG25.36 - 8.76 µM researchgate.net

Anti-Microbial Efficacy (e.g., Antibacterial, Antifungal)

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. nih.gov Quinazoline derivatives have shown considerable promise in this area.

A study on N,2-diphenylquinazolin-4-amine derivatives found that several compounds exhibited moderate to good antibacterial activity. lums.ac.ir Notably, compound 3g was highly active against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.0625 mg/mL, and compound 3f showed an MIC of 0.0078 mg/mL against S. aureus. lums.ac.ir These compounds also demonstrated significant antifungal activity against C. albicans, with compounds 3c and 3g having an MIC of 0.0625 mg/mL. lums.ac.ir

In another investigation, 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated. researchgate.netCompounds 8 and 23 were the most active against Gram-positive bacteria, and several other compounds in the series showed strong activity against Gram-negative bacteria, particularly E. coli. researchgate.net

A coumarin (B35378) derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) , demonstrated broad-spectrum antibacterial activity with inhibition zones ranging from 15 to 22 mm against E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, and S. aureus. jmchemsci.com It also showed strong antifungal effects against A. niger and C. albicans. jmchemsci.com Furthermore, the quinazoline derivative 1,2-di(quinazolin-4-yl)diselane (DQYD) has shown bacteriostatic activity against mycobacteria in a dose- and time-dependent manner, suggesting its potential as an anti-tuberculosis agent. nih.gov

The table below presents the antimicrobial efficacy of various analogs.

Compound/AnalogMicroorganismActivity (MIC)Source
Compound 3g (N,2-diphenylquinazolin-4-amine analog)P. aeruginosa0.0625 mg/mL lums.ac.ir
Compound 3f (N,2-diphenylquinazolin-4-amine analog)S. aureus0.0078 mg/mL lums.ac.ir
Compound 3c (N,2-diphenylquinazolin-4-amine analog)C. albicans0.0625 mg/mL lums.ac.ir
Compound 3g (N,2-diphenylquinazolin-4-amine analog)C. albicans0.0625 mg/mL lums.ac.ir
Compound 8 (2-thioxo-benzo[g]quinazolin-4(3H)-one analog)Gram-positive bacteriaMost Active researchgate.net
Compound 23 (2-thioxo-benzo[g]quinazolin-4(3H)-one analog)Gram-positive bacteriaMost Active researchgate.net

Anti-Inflammatory Properties

Several quinazoline-based compounds have been investigated for their anti-inflammatory potential. A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives were designed as inhibitors of cyclooxygenase (COX) enzymes. nih.gov In in vivo assays, compounds 4b, 4c, 4e, 4f, 4m, and 4o showed better edema inhibition percentages (ranging from 38.1% to 54.1%) than the standard drug diclofenac (B195802) sodium (37.8%). nih.gov

Similarly, a study on 2,3-disubstituted quinazolin-4(3H)-ones found that compounds I, II, and III exhibited more potent anti-inflammatory activity than diclofenac sodium. nih.gov The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone , a 4-aryl-1-alkyl-quinazolinone derivative, is used for treating rheumatoid arthritis and osteoarthritis, further highlighting the therapeutic potential of this chemical class. mdpi.comencyclopedia.pub

Analgesic Effects

The analgesic properties of quinazoline derivatives have also been a subject of significant research. In a study of 2-benzylamino-3-substituted quinazolin-4(3H)-ones, all tested compounds showed significant analgesic activity, with compound III being equipotent to diclofenac sodium. nih.gov

Another series of 2-phenyl quinazolinone derivatives was evaluated, with the diethyl substituted compound showing the highest analgesic activity (58 ± 0.45% at 2h) compared to the standard, diclofenac sodium (53 ± 0.35% at 2h). mdpi.comencyclopedia.pub Furthermore, 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were tested, and compounds 4b and 4n revealed a potent analgesic effect, being 4- to 21-fold more potent than indomethacin (B1671933) and diclofenac sodium. nih.gov A tetrahydroisoquinoline derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride , also showed pronounced analgesic activity, being twice as effective as metamizole (B1201355) sodium and acetylsalicylic acid at a specific dose in one study. biomedpharmajournal.org

Anticonvulsant Properties

Additional Documented In Vitro Activities (e.g., Anti-HIV, Antimalarial, Antioxidant)

Beyond the activities previously detailed, quinazoline analogs have been explored for other therapeutic applications.

Anti-HIV Activity: The quinoline (B57606) core, structurally related to quinazoline, has been a basis for developing CXCR4 antagonists, which are relevant in anti-HIV research. nih.gov While specific derivatives like AMD11070 (mavorixafor) have been clinically evaluated, research continues to simplify and modify these structures to improve efficacy. nih.gov Additionally, derivatives of 2-oxothiazolidine-4(R)-carboxylic acid (OTC) have been synthesized and tested for anti-HIV-1 activity in human monocyte-derived macrophages, based on the rationale of replenishing glutathione (B108866) (GSH) to combat oxidative stress in HIV infection. nih.gov

Antimalarial Activity: The quinazoline scaffold is known to be linked with antimalarial properties, although specific examples are not detailed in the provided search results. mdpi.com

Antioxidant Activity: The compound 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) , which showed antimicrobial effects, also possesses antioxidant properties. jmchemsci.com Its antioxidant capability may contribute to its antibacterial mechanism by inducing the formation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage. jmchemsci.com

Future Research Directions and Advanced Translational Perspectives

Refinement and Application of Computational Models for Quinazoline (B50416) Derivative Design

Computational studies are indispensable tools in modern drug discovery, accelerating the design and optimization of new chemical entities. researchgate.net For quinazoline derivatives, a variety of computational techniques have been successfully applied to predict biological activities and refine molecular structures. researchgate.netresearchgate.net

Future efforts will likely focus on developing more sophisticated and predictive computational models. Techniques such as 2D-Quantitative Structure-Activity Relationship (2D-QSAR) have already been used to create models with strong predictive capabilities for the anticancer potential of quinazoline analogs. nih.govacs.org These models help in designing new molecules with enhanced efficacy. nih.govacs.org For instance, a 2D-QSAR analysis on 31 quinazoline derivatives against human lung cancer resulted in a model with high predictive power, paving the way for the design of novel analogs with potentially greater activity. nih.govacs.org

Molecular docking and molecular dynamics (MD) simulations are crucial for understanding the binding modes and stability of quinazoline derivatives with their biological targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These simulations provide insights into the specific interactions between the ligand and the receptor's active site, guiding the design of inhibitors with improved affinity and selectivity. nih.govresearchgate.net Advanced computational methods like Density Functional Theory (DFT) are used to refine the geometries of these derivatives and calculate critical structural parameters that influence their activity. nih.govacs.org

The table below summarizes various computational techniques and their applications in the design of quinazoline derivatives, which can be directly applied to the study of 2,8-Dimethylquinazolin-4-amine.

Computational TechniqueApplication in Quinazoline Derivative DesignKey Findings/GoalsCitations
2D-QSAR Predicting the anticancer potential of novel quinazoline analogs.Development of models with high predictive capabilities (e.g., R² > 0.7) to guide the synthesis of compounds with enhanced efficacy. nih.govacs.org
Molecular Docking Elucidating the binding modes and interactions of quinazolines with biological targets (e.g., EGFR, Topo II).Identification of key amino acid interactions and prediction of binding affinities to design more potent inhibitors. nih.govresearchgate.netplos.org
Molecular Dynamics (MD) Simulations Assessing the stability and dynamic behavior of ligand-receptor complexes over time.Confirmation of the stability of binding modes predicted by docking and understanding the flexibility of the complex. nih.govresearchgate.net
Density Functional Theory (DFT) Optimizing molecular geometries and calculating electronic properties.Determination of parameters like HOMO/LUMO energies and dipole moments to correlate structure with activity. nih.govacs.org
ADMET Prediction In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Early-stage filtering of candidates with poor drug-like properties to reduce late-stage attrition. nih.govacs.org

Future refinement of these models will involve integrating larger datasets, employing machine learning and artificial intelligence algorithms for more accurate predictions, and developing multi-target QSAR models to address the polypharmacology often observed with kinase inhibitors. researchgate.net

Development of Novel and Efficient Synthetic Routes, Emphasizing Sustainable Chemistry

The synthesis of the quinazoline core has been a subject of extensive research since its first preparation in 1869. arabjchem.org While traditional methods often require harsh conditions, recent advancements have focused on developing greener and more efficient synthetic routes. nih.govmdpi.com These modern approaches align with the principles of sustainable chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy. nih.govdigitellinc.com

One promising avenue is the use of visible-light photocatalysis. For example, a one-pot, three-component synthesis of quinazoline derivatives has been developed using curcumin-sensitized titanium dioxide (TiO2) nanoparticles under visible light, achieving high yields in short reaction times. mdpi.com This method is environmentally friendly, utilizing a renewable energy source and a recyclable catalyst. mdpi.com

Metal-catalyzed reactions have also seen significant innovation. Copper-catalyzed aerobic oxygenation and iron(II)-catalyzed C(sp³)-H oxidation are examples of efficient methods for constructing the quinazoline skeleton. arabjchem.orgnih.gov These protocols often feature mild reaction conditions and operational simplicity. arabjchem.orgnih.gov Furthermore, metal-free protocols are gaining traction, such as the use of I2/DMSO for the oxidative coupling of 2-aminobenzamides with ketones, which can be adapted for continuous flow technology to reduce reaction times. nih.gov

The development of novel synthetic strategies for this compound could draw from these advanced methods. The table below highlights some modern, sustainable approaches to quinazoline synthesis.

Synthetic MethodKey FeaturesAdvantagesCitations
Visible-Light Photocatalysis Uses a photocatalyst (e.g., Curcumin-TiO2) and a renewable light source.Mild conditions, reduced waste, high efficiency, and use of a recyclable catalyst. mdpi.com
Metal-Catalyzed C-H Amination/Oxidation Employs catalysts like copper or iron to form C-N bonds intramolecularly.High atom economy, operational simplicity, and good to excellent yields. arabjchem.orgnih.gov
Metal-Free Catalysis Utilizes reagents like I2/DMSO or relies on acid-catalyzed cyclocondensation.Avoids toxic heavy metals, often uses readily available reagents, and can be adapted for scalable synthesis. nih.gov
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions.Rapid reaction times and often improved yields compared to conventional heating. ijmpr.innih.gov
Multi-Component Reactions Combines three or more reactants in a single step to build complex molecules.High atom economy, operational simplicity, and rapid access to molecular diversity. rsc.org

Future research in this area will continue to push the boundaries of green chemistry, exploring new catalytic systems, solvent-free reaction conditions, and flow chemistry applications to make the synthesis of quinazoline derivatives like this compound more sustainable and economically viable. digitellinc.comorganic-chemistry.org

Rational Design and Synthesis of Advanced Quinazoline Analogs with Enhanced Potency, Selectivity, and Mechanistic Specificity

The rational design of new drugs is a cornerstone of medicinal chemistry, relying on an understanding of biological targets to create molecules with improved properties. acs.org The quinazoline scaffold is a privileged structure, meaning it is capable of binding to multiple targets with high affinity. nih.gov This versatility has led to the development of numerous quinazoline-based drugs, particularly in oncology. nih.govnih.gov

For this compound, rational design efforts would focus on modifying its structure to enhance its potency against a specific biological target, improve its selectivity over related targets to reduce off-target effects, and fine-tune its mechanism of action. Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the design of EGFR inhibitors, it has been shown that substitutions at the 6- and 7-positions of the quinazoline ring can significantly impact activity. mdpi.com Similarly, for analgesic and anti-inflammatory quinazolines, the presence of electron-withdrawing groups can increase efficacy. mdpi.com

The design of advanced analogs of this compound could involve several strategies:

Structure-Based Design: Utilizing the crystal structures of target proteins to design molecules that fit precisely into the binding site. nih.gov

Fragment-Based Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Molecular Hybridization: Combining the quinazoline core with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. mdpi.com

An example of rational design is the development of dual PIM/HDAC inhibitors based on a quinazolinone scaffold for the treatment of acute myelocytic leukemia, where a specific compound demonstrated significant anticancer efficacy in preclinical models. nih.gov Another study detailed the design of thiosemicarbazone-containing quinazoline derivatives as potential VEGFR2 inhibitors, with specific substitutions chosen to maximize affinity and hydrophobic interactions. mdpi.com

The pursuit of enhanced selectivity is also critical. For instance, researchers have designed quinazoline derivatives as potent and selective ALK5 inhibitors over p38 MAP kinase, demonstrating the feasibility of achieving high selectivity with this scaffold. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action through Integrated Experimental and Computational Methodologies

A thorough understanding of a compound's molecular mechanism of action is crucial for its development as a therapeutic agent. For quinazoline derivatives, a variety of mechanisms have been identified, including the inhibition of enzymes like EGFR, topoisomerase, and PARP, as well as the disruption of tubulin polymerization. nih.govnih.gov

Future research on this compound will require an integrated approach, combining experimental and computational methods to precisely define its biological effects. Experimental techniques would include:

Biochemical Assays: To determine the inhibitory activity against a panel of purified enzymes (e.g., kinases, polymerases).

Cell-Based Assays: To assess the effect on cellular processes such as proliferation, apoptosis, and cell cycle progression in various cell lines. nih.govnih.gov

"Omics" Technologies: Using genomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by the compound.

These experimental findings would be complemented by computational studies. Molecular docking and MD simulations can provide a dynamic picture of how the compound interacts with its target at an atomic level. nih.govnih.gov For example, docking studies have helped to understand how substitutions on the quinazoline ring influence binding to the DHFR enzyme. nih.gov

An integrated approach was successfully used to study novel quinazolinone derivatives as anticancer agents. nih.govresearchgate.net The synthesis of the compounds was followed by evaluation against cancer cell lines, and molecular docking simulations were used to understand their binding to EGFR. nih.govresearchgate.net This combination of techniques provides a powerful platform for elucidating the mechanism of action and for the rational design of next-generation compounds. researchgate.net

Ultimately, a deeper mechanistic understanding will not only validate this compound or its analogs as potential drug candidates but also provide valuable insights into the underlying biology of the diseases they target.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,8-dimethylquinazolin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloro-2,8-dimethylquinazoline with ammonia or amines. For example, analogs like 6-arylquinazolin-4-amines are synthesized via Suzuki-Miyaura coupling (for aryl substitution) or microwave-assisted amination (for improved yield and reduced reaction time) . Key steps include:

  • Amination : Reacting 4-chloro precursors with amines (e.g., thiophen-2-ylmethanamine) in DMF with Hunig’s base, followed by purification via silica column chromatography .
  • Microwave Optimization : Heating at 150°C for 1 hour in a microwave reactor enhances coupling efficiency for boronic acid derivatives .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl groups at C2 and C8) and amine connectivity .
  • HRMS (ESI) : Confirm molecular weight with high-resolution mass spectrometry (e.g., deviation < 0.1 ppm) .
  • LCMS/HPLC Purity Analysis : Gradient elution (e.g., 4%–100% acetonitrile in water with trifluoroacetic acid) and UV detection (>95% purity threshold) .

Q. What are the primary biological targets or applications of this compound in early-stage research?

  • Methodological Answer : While direct data on this compound is limited, structurally related quinazolin-4-amines are explored as:

  • Kinase Inhibitors : CDC2-like kinase (Clk) inhibitors, with selectivity profiles assessed via enzymatic assays (e.g., Reaction Biology Corporation’s kinase panel) .
  • Anti-inflammatory Agents : Modulation of NF-κB or COX-2 pathways, validated using LPS-induced cytokine release models .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) influence the bioactivity and selectivity of quinazolin-4-amines?

  • Methodological Answer :

  • SAR Studies : Compare inhibitory potency (IC50_{50}) of 2,8-dimethyl vs. 2,6-dimethyl analogs against Clk1/Clk4. For example, 2,6-dimethyl derivatives show reduced Clk4 selectivity due to steric hindrance .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity changes caused by methyl group repositioning in kinase ATP-binding pockets .

Q. How can contradictory data in SAR studies (e.g., unexpected activity loss) be systematically resolved?

  • Methodological Answer :

  • Control Experiments : Verify compound stability under assay conditions (e.g., HPLC post-incubation to detect degradation) .
  • Off-Target Screening : Use broad-spectrum kinase panels to identify compensatory pathways (e.g., FLT3 inhibition masking Clk activity) .
  • Meta-Analysis : Apply Cochrane systematic review principles to aggregate and statistically reconcile disparate datasets .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with less toxic alternatives (e.g., DMAc) for large-scale amination to improve safety .
  • Purification Challenges : Optimize gradient elution (e.g., 15%→75% ethyl acetate in hexanes) to resolve co-eluting impurities during column chromatography .
  • Yield Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) in microwave-assisted reactions .

Q. What analytical strategies are employed to distinguish regioisomers (e.g., 2,8- vs. 2,6-dimethylquinazolin-4-amine)?

  • Methodological Answer :

  • 2D NMR (COSY/NOESY) : Correlate proton-proton spatial relationships to confirm methyl group positions .
  • X-ray Crystallography : Resolve crystal structures for unambiguous regiochemical assignment (e.g., C2/C8 vs. C2/C6 substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.